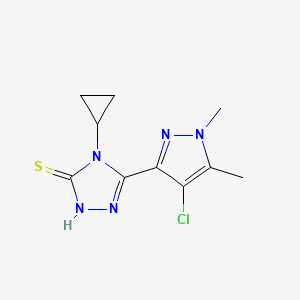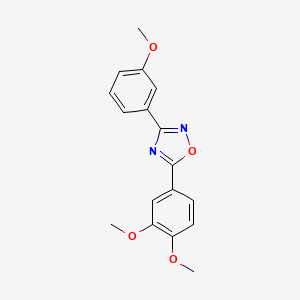![molecular formula C12H14F2N2OS B4600115 N-allyl-N'-[4-(difluoromethoxy)-2-methylphenyl]thiourea](/img/structure/B4600115.png)
N-allyl-N'-[4-(difluoromethoxy)-2-methylphenyl]thiourea
Vue d'ensemble
Description
N-allyl-N'-[4-(difluoromethoxy)-2-methylphenyl]thiourea is a useful research compound. Its molecular formula is C12H14F2N2OS and its molecular weight is 272.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.07949057 g/mol and the complexity rating of the compound is 289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
Thiourea derivatives, including N-allylthiourea and related compounds, have been investigated for their potential to inhibit corrosion in various metals. For example, studies have shown that thiourea and its derivatives can mitigate the pitting corrosion of nickel in sulfuric acid solutions by shifting the pitting potential to more positive values and decreasing the electricity required to reach this potential. The effectiveness of these inhibitors is attributed to their ability to block the electrode surface through an adsorption process, indicating a chemisorption mechanism involving electron transfer from the inhibitor molecule to the metal surface (Al-Gorair et al., 2021).
Analytical Chemistry Applications
In analytical chemistry, thiourea derivatives have been employed to improve qualitative analysis methods. For instance, specific thiourea compounds have been used to eliminate interference from various metal ions in the identification of other ions, showcasing their utility in simplifying and enhancing analytical procedures (Xiao Chuan, 2000).
Organic Synthesis and Catalysis
Thioureas serve as crucial scaffolds in organocatalysis, leveraging their hydrogen-bonding capabilities to activate substrates. Research on bifunctional thioureas with either a trifluoromethyl or methyl group has highlighted their role in enhancing catalytic performance in Michael addition reactions. This work underscores the importance of understanding the electronic and steric effects of thiourea derivatives on catalysis, providing valuable insights for catalyst design (Jiménez et al., 2016).
Environmental and Green Chemistry
The green synthesis of thiourea derivatives represents an area of interest, aiming to develop environmentally benign and energy-efficient methods. A notable example is the solar-powered synthesis of symmetrical disubstituted thioureas in water, demonstrating a significant move towards more sustainable chemical synthesis practices (Kumavat et al., 2013).
Antimicrobial and Biological Activities
Investigations into the biological activities of thiourea derivatives have shown their potential as antimicrobial agents. For instance, novel thiourea compounds have been synthesized and evaluated for their efficiency against various bacterial strains, highlighting their potential in developing new antibacterial drugs (Shiran et al., 2013).
Propriétés
IUPAC Name |
1-[4-(difluoromethoxy)-2-methylphenyl]-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2OS/c1-3-6-15-12(18)16-10-5-4-9(7-8(10)2)17-11(13)14/h3-5,7,11H,1,6H2,2H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVXYJYIJYRCCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)F)NC(=S)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4600045.png)
![N'-({5-[(3-chlorophenoxy)methyl]-2-furyl}methylene)-4-ethoxybenzenesulfonohydrazide](/img/structure/B4600051.png)

![3-amino-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4600073.png)


![2-{[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide](/img/structure/B4600084.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B4600090.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4600101.png)
![N-benzyl-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B4600116.png)
![ethyl 2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4600136.png)

